molecular formula C21H27BrN2O2S B12115078 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B12115078
M. Wt: 451.4 g/mol
InChI Key: HCXFYZGACKSFNW-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride and 2,6-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperazines.

Scientific Research Applications

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
  • 1-(3-Fluoro-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Uniqueness

1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H27BrN2O2S

Molecular Weight

451.4 g/mol

IUPAC Name

1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine

InChI

InChI=1S/C21H27BrN2O2S/c1-14-7-6-8-15(2)20(14)23-9-11-24(12-10-23)27(25,26)21-17(4)13-16(3)19(22)18(21)5/h6-8,13H,9-12H2,1-5H3

InChI Key

HCXFYZGACKSFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3C)C)Br)C

Origin of Product

United States

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